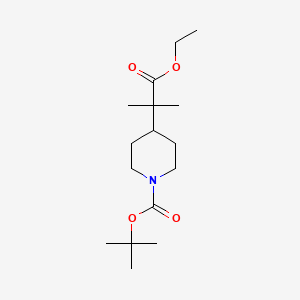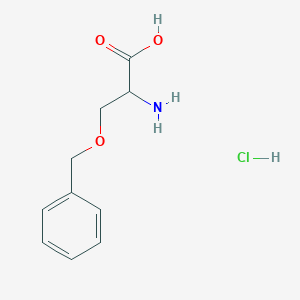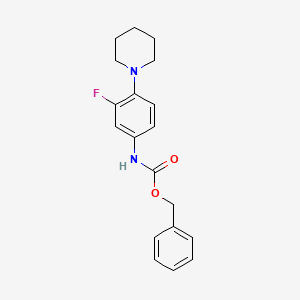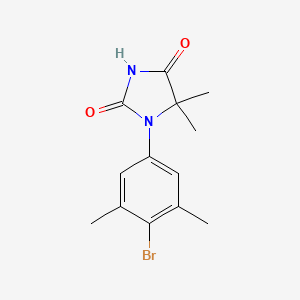
1-(4-溴-3,5-二甲苯基)-5,5-二甲基咪唑烷二酮-2,4-二酮
描述
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与生物活性
合成与降血糖活性: 本研究讨论了芳基磺酰基-5,5-二甲基咪唑烷二酮-2,4-二酮的合成,其中包括与 1-(4-溴-3,5-二甲苯基)-5,5-二甲基咪唑烷二酮-2,4-二酮相关的化合物。他们发现一些合成的化合物刺激胰岛素释放,表明在糖尿病治疗中具有潜在应用 (Kashif, Ahmad, & Hameed, 2008).
抗菌和抗真菌剂: 一项关于合成新型取代的 3-(苯基磺酰基)-1-苯基咪唑烷二酮-2,4-二酮衍生物的研究揭示了它们作为人心脏chymase的非肽抑制剂的潜力,表明在心血管疾病中的应用 (Niwata et al., 1997)。另一项研究报告了 6-苄基-1-(乙氧甲基)-5-异丙基尿嘧啶的新型环化类似物的抗菌特性,其中包括 5,5-二甲基咪唑烷二酮-2,4-二酮结构 (Therkelsen et al., 2003).
抗结核活性: 该化合物已被评估其作为抗结核药剂的潜力,研究重点是合成和测试其针对结核分枝杆菌的类似物 (Samala et al., 2014).
化学合成和性质
新型合成技术: 已经对基于聚(海因妥因-甲基-对苯乙烯)及其底物的聚合物的新型合成进行了研究,其中包括 5,5-二甲基咪唑烷二酮-2,4-二酮的衍生物 (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
结构分析和计算研究: 使用光谱和计算方法分析了海因妥因药物杂质的结构-性质关系,包括 1-甲基-5,5-二苯基咪唑烷二酮-2, 4-二酮 (Kumar & Bhaskar, 2019).
材料科学中的应用
- 抗菌纳米纤维: 一项研究重点是合成 3-聚(乙烯基苄基)-5,5-二甲基咪唑烷二酮-2,4-二酮纳米纤维并评估其抗菌性能,表明它们在饮用水消毒过滤器中的应用 (Maddah, 2016).
属性
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-5-9(6-8(2)10(7)14)16-12(18)15-11(17)13(16,3)4/h5-6H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMILLRGCTCXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=O)NC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
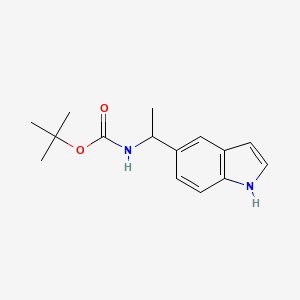
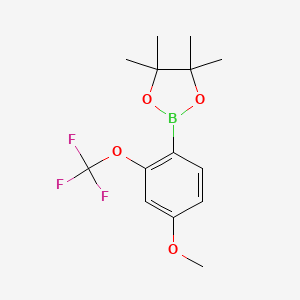


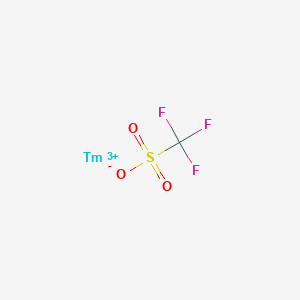
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)

![methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8112699.png)
![rel-tert-butyl(1R,3S,5S)-3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8112709.png)
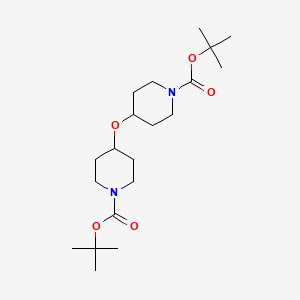
![Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)
